piperidine-2-carboxylic acid

Catalog No.
S1937952
CAS No.
287389-44-0
M.F
C6H11NO2
M. Wt
130.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
piperidine-2-carboxylic acid

CAS Number

287389-44-0

Product Name

piperidine-2-carboxylic acid

IUPAC Name

piperidine-2-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/i6+1

InChI Key

HXEACLLIILLPRG-PTQBSOBMSA-N

SMILES

C1CCNC(C1)C(=O)O

Canonical SMILES

C1CCNC(C1)C(=O)O

Isomeric SMILES

C1CCNC(C1)[13C](=O)O

The exact mass of the compound piperidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Piperidine-2-carboxylic acid is a six-membered, non-proteinogenic cyclic amino acid, serving as the next higher homolog to the five-membered proline. As a foundational heterocyclic building block, it is utilized in the synthesis of complex organic molecules, particularly in pharmaceutical development. The compound specified by CAS number 287389-44-0 is the racemic mixture (DL-pipecolic acid), which is a key procurement consideration as it serves as a cost-effective starting material for syntheses that incorporate a subsequent chiral resolution step to isolate a desired enantiomer.

Direct substitution of racemic piperidine-2-carboxylic acid with its common analog, proline, is often unfeasible due to significant structural and functional differences. The larger six-membered ring of piperidine-2-carboxylic acid imparts distinct steric and conformational properties compared to proline's five-membered ring, altering peptide backbone dynamics and molecular geometry in derivative compounds. Furthermore, while specific applications require the enantiomerically pure (S)- or (R)-forms, procuring the racemic mixture is a deliberate and economical choice for multi-step syntheses. Established industrial processes, such as the manufacture of certain local anesthetics, are designed to utilize the racemic form as a starting material and incorporate a cost-effective resolution step later in the sequence, making the procurement of more expensive, pre-resolved enantiomers unnecessary.

Established Use as a Cost-Effective Precursor for Chiral Amide Anesthetics via Resolution

The racemic form of piperidine-2-carboxylic acid is a documented and industrially relevant starting material for the synthesis of chiral local anesthetics, including Ropivacaine. The manufacturing process involves the synthesis of the racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide (pipecoloxylidide), followed by resolution using a chiral acid like L-(-)-dibenzoyl tartaric acid. This step efficiently separates the desired (S)-enantiomer for subsequent alkylation. This pathway demonstrates the economic viability of procuring the racemic mixture for large-scale production where a resolution step is integrated.

Evidence DimensionSynthetic Strategy for Chiral API Production
Target Compound DataServes as a cost-effective precursor for a resolution-based synthesis pathway.
Comparator Or BaselineDirect asymmetric synthesis or use of expensive, pre-resolved (S)-pipecolic acid.
Quantified DifferenceEnables a scalable and economical manufacturing route by deferring the cost of chiral separation to an in-process step.
ConditionsIndustrial synthesis of (S)-N-alkyl-pipecolic acid-2,6-xylidides.

This justifies procuring the less expensive racemic compound over the pure enantiomer for large-scale synthesis where an efficient resolution step is part of the established process.

Quantitatively Altered Peptide Bond Isomerization Kinetics vs. Proline

Substituting proline with piperidine-2-carboxylic acid in a peptide backbone induces significant, measurable changes in conformational dynamics. In a model tetrapeptide (Ac-Gly-X-Pip/Pro-Gly-NH2), the rate of trans-to-cis isomerization (k_trans-cis) is 7.8-fold faster for the pipecolic acid-containing peptide compared to its proline analog. This substitution also leads to a significant increase in the equilibrium population of the cis-amide bond conformer, a critical factor in determining the three-dimensional structure of peptides.

Evidence DimensionPeptide Bond Isomerization Rate (k_trans-cis)
Target Compound Data7.8-fold faster than proline-containing peptide.
Comparator Or BaselineEquivalent tetrapeptide containing Proline (GAPG).
Quantified Difference+680% increase in isomerization rate.
ConditionsModel tetrapeptide Ac-Gly-X-Pip/Pro-Gly-NH2 in solution, measured by NMR spectroscopy.

For researchers designing peptidomimetics, this provides a tool to rationally tune backbone dynamics and conformational preferences, which is critical for modulating biological activity, receptor binding, and metabolic stability.

Predictably Inverted Fragmentation Pattern in Mass Spectrometry Compared to Proline

When incorporated into peptides, piperidine-2-carboxylic acid exhibits a distinct and predictable fragmentation behavior under collision-induced dissociation (CID) that is opposite to that of proline. Peptides containing proline are known for the 'proline effect,' showing preferential cleavage of the amide bond N-terminal to the proline residue to yield y-ions. In direct contrast, piperidine-2-carboxylic acid induces the 'pipecolic acid effect,' where fragmentation selectively occurs at the amide bond C-terminal to the residue, resulting in dominant b-ions. This effect is reported to be at least as selective as, and in some cases stronger than, the proline effect.

Evidence DimensionDominant CID Fragmentation Pathway
Target Compound DataPreferential cleavage C-terminal to the residue (b-ion formation).
Comparator Or BaselineProline-containing peptides (y-ion formation).
Quantified DifferenceQualitatively inverted and predictable fragmentation signature.
ConditionsCollision-Induced Dissociation (CID) in ESI-tandem mass spectrometry of model pentapeptides.

This enables precise control over peptide fragmentation, which is essential for de novo peptide sequencing, identifying modification sites, and designing highly specific internal standards for quantitative proteomics assays.

Economical Starting Material for Chiral Pharmaceutical Intermediates

This compound is the right choice for multi-step syntheses of chiral APIs where a resolution step is planned. Its use as a precursor for local anesthetics like Ropivacaine exemplifies a cost-effective industrial strategy, avoiding the higher upfront cost of enantiomerically pure starting materials.

Scaffold for Conformationally-Defined Peptidomimetics

In the design of therapeutic peptides, substituting proline with piperidine-2-carboxylic acid provides a method to systematically alter backbone flexibility and the cis/trans isomer ratio. This allows for the fine-tuning of a peptide's 3D structure to enhance binding affinity or improve metabolic stability.

Design of Cleavage-Specific Standards for Mass Spectrometry

Due to its predictable C-terminal fragmentation pattern, which is inverted compared to proline, this compound is an ideal building block for creating synthetic peptide internal standards. These standards are crucial for developing robust and accurate quantitative assays in proteomics and biomarker discovery.

XLogP3

-2.3

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 02-18-2024

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